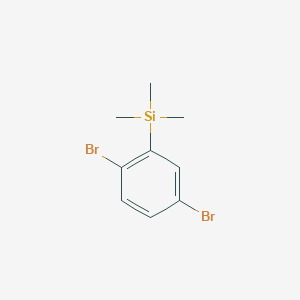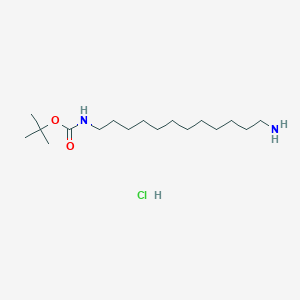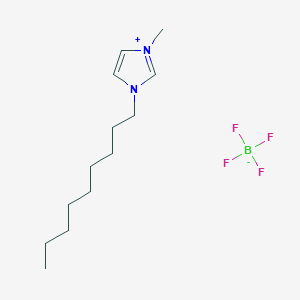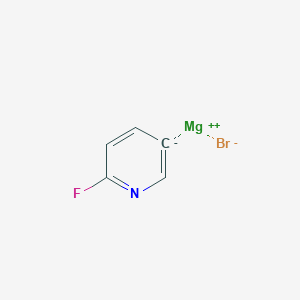
Triethylborane-Diethylenetriamine Complex
Übersicht
Beschreibung
Triethylborane-Diethylenetriamine Complex is a chemical compound with the formula C10H28BN3 . It appears as a colorless to yellow liquid . It is very soluble in hydrocarbons, ethers, and chlorinated hydrocarbons .
Chemical Reactions Analysis
Triethylborane, a component of the complex, is known for its reactivity and is commonly used as an initiator in radical reactions . It autoxidizes by molecular oxygen via a radical mechanism .Physical And Chemical Properties Analysis
This compound is a colorless to yellow liquid . It has a density of 0.890 g/ml at 21°C . It is very soluble in hydrocarbons, ethers, and chlorinated hydrocarbons .Wissenschaftliche Forschungsanwendungen
Triethylborane-Diethylenetriamine Complex has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. This compound has been used as a catalyst in the synthesis of a variety of organic compounds, including cyclic ethers, amines, and alcohols. This compound has also been used as a reagent for the synthesis of a variety of organic compounds, including alkynes, aldehydes, and carboxylic acids. This compound has also been used as a ligand in the synthesis of coordination complexes, such as nickel and cobalt complexes.
Wirkmechanismus
Target of Action
Triethylborane-Diethylenetriamine Complex, also known as SCHEMBL2133175, is primarily used as a catalyst . Its main targets are the reactants in the chemical reactions it catalyzes.
Mode of Action
The compound acts as a radical generator . It facilitates the initiation of polymerization reactions by generating radicals, which are highly reactive species that can start chain reactions .
Biochemical Pathways
In the context of organic synthesis reactions, such as oxidation and hydrogenation, this compound plays a crucial role in the reaction pathways . It can also be used in the polymerization of fuel monomers .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions. It enables reactions to proceed at ambient temperatures or lower, allowing for a fast cure time .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by environmental factors. It is sensitive to air and moisture , and should be handled in a well-ventilated area . It is also important to avoid contact with strong oxidizing agents .
Vorteile Und Einschränkungen Für Laborexperimente
Triethylborane-Diethylenetriamine Complex has numerous advantages for laboratory experiments, including its stability in a wide range of solvents, its low toxicity, and its ability to catalyze a variety of reactions. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments, including its tendency to hydrolyze in water and its tendency to react with certain substrates.
Zukünftige Richtungen
There are a number of potential future applications of Triethylborane-Diethylenetriamine Complex, including its use as a catalyst in the synthesis of more complex organic compounds, its use as a reagent in the synthesis of a variety of organic compounds, and its use as a ligand in the synthesis of coordination complexes. Additionally, this compound could be used as a catalyst in the synthesis of polymers, as a reagent in the synthesis of pharmaceuticals, and as a ligand in the synthesis of nanomaterials. Finally, this compound could be used as a catalyst in the synthesis of bioactive compounds, such as antibiotics and antifungals.
Synthesemethoden
Triethylborane-Diethylenetriamine Complex is synthesized by combining TEB and DETA in an appropriate solvent. TEB and DETA are first dissolved in a suitable solvent, such as acetonitrile or toluene. The mixture is then heated to a temperature of 60-80°C, and the reaction is allowed to proceed for 1-2 hours. The this compound complex is then isolated by cooling the reaction mixture and filtering off the solid material.
Safety and Hazards
Triethylborane-Diethylenetriamine Complex is classified as hazardous. It is harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and may damage fertility or the unborn child . It is harmful to aquatic life .
Eigenschaften
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;triethylborane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15B.C4H13N3/c1-4-7(5-2)6-3;5-1-3-7-4-2-6/h4-6H2,1-3H3;7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIOGIBXOOAGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)CC.C(CNCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28BN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187733-83-0 | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, compd. with triethylborane (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187733-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, compd. with triethylborane (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















